Opigolix
説明
Opigolix (also known as ASP-1707) is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone antagonist (GnRH antagonist) which was under development by Astellas Pharma . It was being developed for the treatment of endometriosis and rheumatoid arthritis .
Molecular Structure Analysis
Opigolix has a molecular formula of C25H19F3N4O5S . Its molar mass is 544.51 g·mol−1 . The structure of Opigolix is complex, with multiple functional groups including amidines, benzimidazoles, and fluoroarenes .Physical And Chemical Properties Analysis
Opigolix has a molecular formula of C25H19F3N4O5S and a molar mass of 544.51 g·mol−1 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Generation of Cultured Oligodendrocyte Progenitor Cells
- Research by Larsen, E. C., Kondo, Y., Fahrenholtz, C. D., & Duncan, I. (2008) highlights the isolation of rat oligodendrocyte progenitor cells (OPCs) in culture, which has implications for treating myelin disorders like multiple sclerosis and Pelizaeus-Merzbacher disease. This study underscores the potential of OPCs as a source for cell-based therapies in human myelin disorders (Larsen et al., 2008).
Stimuli-Responsive Hydrogel for Drug Delivery
- Dadsetan, M., Liu, Z., Pumberger, M., et al. (2010) developed a polymeric carrier, oligo(poly(ethylene glycol) fumarate) (OPF) hydrogel, modified with sodium methacrylate for the delivery of anti-tumor drugs like doxorubicin. The study reveals the potential of this hydrogel in optimizing anti-tumor activity while minimizing systemic effects (Dadsetan et al., 2010).
Cardiovascular Disease Risk Factors in Hypertensive Subjects
- Valls, R., Llauradó, E., Fernández-Castillejo, S., et al. (2016) explored the cardioprotective effects of Oligopinۚ (OP), a low molecular weight procyanidin extract from French Maritime Pine bark, on lipid profile, blood pressure, and oxidized-Low Density Lipoprotein in stage-1 hypertensive subjects. This study contributes to understanding how OP consumption can improve cardiovascular health in these individuals (Valls et al., 2016).
Therapeutic Applications of Oligomeric Proanthocyan
idin Complexes (OPCs)
- Fine, A. (2000) discussed the wide range of therapeutic applications of OPCs, which include antioxidant, antibacterial, antiviral, anticarcinogenic, anti-inflammatory, and anti-allergic properties. This research highlights the potential of OPCs in treating various conditions based on their diverse biological activities (Fine, 2000).
Differentiation of Human Oligodendrocyte Precursors from Pluripotent Stem Cells
- Rodrigues, G., Gaj, T., Adil, M. M., et al. (2017) demonstrated a method for generating oligodendrocyte precursor cells (OPCs) from human pluripotent stem cells in a 3D culture system. This study provides insights into the potential of OPCs for treating demyelinating diseases and injuries of the CNS (Rodrigues et al., 2017).
Oligomeric Proanthocyanidin Complexes: History, Structure, and Applications
- Fine, A. M. (2000) again provides an overview of OPCs, focusing on their history, structure, and phytopharmaceutical applications. The paper underlines the broad spectrum of OPCs' medicinal uses, stemming from their complex chemical structure and diverse biological effects (Fine, 2000).
将来の方向性
特性
IUPAC Name |
(2R)-N'-[5-[(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N4O5S/c1-12(33)24(29)32-38(36,37)20-10-13(6-8-17(20)28)22(34)21(23(35)15-11-14(26)7-9-16(15)27)25-30-18-4-2-3-5-19(18)31-25/h2-12,33-34H,1H3,(H2,29,32)(H,30,31)/b22-21+/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWADSMMMNRDJ-AFRFTAIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C(=N/S(=O)(=O)C1=C(C=CC(=C1)/C(=C(\C2=NC3=CC=CC=C3N2)/C(=O)C4=C(C=CC(=C4)F)F)/O)F)/N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337398 | |
Record name | Opigolix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Opigolix | |
CAS RN |
912587-25-8 | |
Record name | Opigolix [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912587258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Opigolix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OPIGOLIX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ6CK0CITA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。